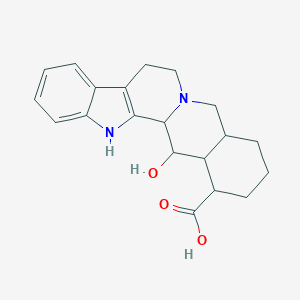
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that combines elements of indole, pyridine, and isoquinoline. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the pyridine ring: This step may involve cyclization reactions using appropriate precursors.
Integration of the isoquinoline moiety: This can be done through Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde.
Hydroxylation and carboxylation: These functional groups are introduced through specific oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to isolate the desired product.
Scalability: Adjusting reaction conditions to allow for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce fully saturated analogs.
Aplicaciones Científicas De Investigación
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its use, such as its role in a therapeutic setting or as a research tool.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-7-trimethyl-, methyl ester
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
Uniqueness
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-19-16-11(4-3-6-14(16)20(24)25)10-22-9-8-13-12-5-1-2-7-15(12)21-17(13)18(19)22/h1-2,5,7,11,14,16,18-19,21,23H,3-4,6,8-10H2,(H,24,25) |
Clave InChI |
FAJGWXJPBTUEOP-UHFFFAOYSA-N |
SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
SMILES canónico |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
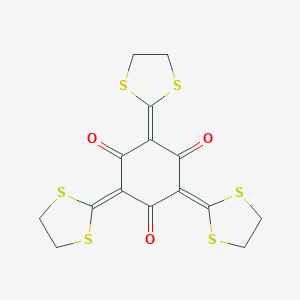
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
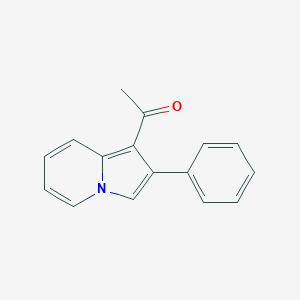
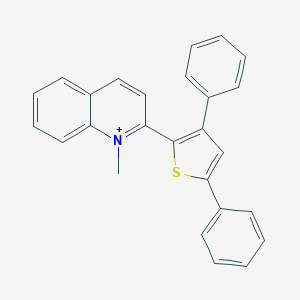

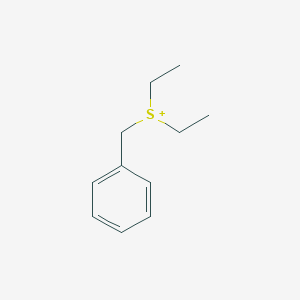
![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
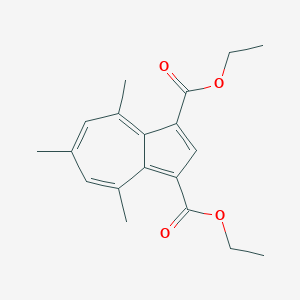
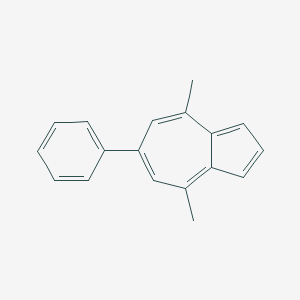
![9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
